N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 892264-94-7
VCID: VC11896587
InChI: InChI=1S/C28H37N5O4/c1-3-4-5-15-33-27(35)24-12-7-21(20-25(24)30-28(33)36)26(34)29-13-6-14-31-16-18-32(19-17-31)22-8-10-23(37-2)11-9-22/h7-12,20H,3-6,13-19H2,1-2H3,(H,29,34)(H,30,36)
SMILES: CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O
Molecular Formula: C28H37N5O4
Molecular Weight: 507.6 g/mol

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.: 892264-94-7

Cat. No.: VC11896587

Molecular Formula: C28H37N5O4

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 892264-94-7

Specification

CAS No. 892264-94-7
Molecular Formula C28H37N5O4
Molecular Weight 507.6 g/mol
IUPAC Name N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C28H37N5O4/c1-3-4-5-15-33-27(35)24-12-7-21(20-25(24)30-28(33)36)26(34)29-13-6-14-31-16-18-32(19-17-31)22-8-10-23(37-2)11-9-22/h7-12,20H,3-6,13-19H2,1-2H3,(H,29,34)(H,30,36)
Standard InChI Key FTVVFAOHAPSHGW-UHFFFAOYSA-N
SMILES CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O
Canonical SMILES CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O

Introduction

Synthesis

The synthesis of such a compound would typically involve multiple steps:

  • Formation of the Quinazoline Core: This might involve condensation reactions between appropriate precursors.

  • Introduction of the Piperazine Moiety: This could be achieved through nucleophilic substitution or alkylation reactions.

  • Attachment of the Pentyl Group: Likely involves alkylation of the quinazoline core.

  • Final Carboxamide Formation: Could involve reaction with an appropriate amine.

Biological Activity

While specific biological data on this compound is lacking, compounds with similar structures often exhibit activity in various biological systems, such as:

  • Neurotransmitter Modulation: Piperazine and quinazoline derivatives are known to interact with neurotransmitter receptors.

  • Anti-inflammatory or Antimicrobial Effects: Some quinazoline derivatives have shown such activities.

Research Findings and Future Directions

Given the absence of direct research findings on this compound, future studies should focus on:

  • Synthesis Optimization: Developing efficient synthesis routes.

  • Biological Screening: Evaluating its activity against various biological targets.

  • Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator